molecular formula C8H7NO5 B1206711 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde CAS No. 80547-69-9

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B1206711
CAS No.: 80547-69-9
M. Wt: 197.14 g/mol
InChI Key: PYLFOUFNUBQBGP-UHFFFAOYSA-N
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Description

Contextualization as a Vanillin (B372448) Derivative and a Key Aromatic Intermediate

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde is structurally derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the extract of the vanilla bean. wikipedia.orgnih.govfsbi-db.de It is specifically the 5-nitro derivative of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). nih.govsigmaaldrich.com The core structure of vanillin is a widely used platform in chemical synthesis due to its availability and inherent functionality. researchgate.net The introduction of a nitro group onto this framework at the 5-position transforms the parent molecule into a highly versatile aromatic intermediate. wikipedia.org

As an intermediate, it serves as a crucial starting material for the synthesis of more complex molecules. ontosight.aiontosight.ai Its utility is demonstrated in the preparation of various pharmaceuticals, agrochemicals, and dyes. ontosight.ai For example, it is a precursor in the synthesis of certain phenethylamines and inhibitors of the enzyme catechol-O-methyltransferase (COMT), which are investigated for their therapeutic potential in conditions like Parkinson's disease. wikipedia.org The compound's role as a building block is central to multi-step synthetic pathways that aim to construct elaborate molecular targets. ontosight.ai

Significance of Functional Group Array: Aldehyde, Hydroxyl, Methoxy (B1213986), and Nitro Moieties

The chemical personality and utility of this compound are defined by the interplay of its four distinct functional groups attached to the benzene (B151609) ring. wikipedia.org

Aldehyde Group (-CHO): This group is a primary site for chemical reactions. It can undergo oxidation to form the corresponding carboxylic acid or reduction to yield an alcohol. It is also readily involved in condensation reactions, such as the Knoevenagel condensation or the formation of Schiff bases with primary amines, which are fundamental transformations in the synthesis of many heterocyclic compounds and other complex organic molecules. learncbse.in

Hydroxyl Group (-OH): The phenolic hydroxyl group influences the compound's acidity and solubility. It can act as a hydrogen bond donor and is a key site for reactions like etherification. Its presence is often crucial for the biological activity observed in its derivatives, enabling interactions with enzyme active sites.

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic substitution reactions. It can also be cleaved under certain conditions to yield a second hydroxyl group, a reaction used to synthesize catechol derivatives like 3,4-dihydroxy-5-nitrobenzaldehyde (B193609). wikipedia.orggoogle.com

Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the molecule. It deactivates the benzene ring towards electrophilic attack but makes it more susceptible to nucleophilic aromatic substitution. The nitro group is also a key functional handle; it can be readily reduced to an amino group (-NH₂), providing a route to a different class of derivatives with distinct chemical and biological properties.

This specific combination of functional groups results in a molecule with a rich and varied reactivity profile, making it a versatile tool for synthetic chemists. wikipedia.org

Overview of Research Trajectories and Multidisciplinary Relevance

Research involving this compound and its isomers spans several scientific disciplines, highlighting its multidisciplinary importance.

Organic and Medicinal Chemistry: The primary application lies in its use as a synthetic intermediate. ontosight.ai It is a key precursor for the synthesis of COMT inhibitors, which are of significant interest for treating Parkinson's disease. wikipedia.org The demethylation of its isomer, 5-nitrovanillin (B156571), leads to 3,4-dihydroxy-5-nitrobenzaldehyde, a potent inhibitor of xanthine (B1682287) oxidase that has been studied as a potential therapeutic agent for managing hyperuricemia and gout. wikipedia.orgnih.gov Furthermore, derivatives synthesized from this scaffold have been explored for a range of potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.ai

Biochemistry and Enzymology: The compound's chromophoric properties, imparted by the nitrobenzaldehyde structure, allow it to be used as a probe in studying enzyme mechanisms. Its interaction with enzymes like COMT allows researchers to probe the active site and understand the molecular basis of inhibition.

Materials Science: As a substituted benzaldehyde (B42025), it can be used in the synthesis of dyes and other organic materials where its specific electronic and structural features can be exploited. ontosight.ai

The ongoing investigation into this compound and its derivatives continues to open new avenues for the development of novel therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methoxy-5-nitrobenzaldehyde
Source PubChem
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InChI

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLFOUFNUBQBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230383
Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80547-69-9
Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Record name 80547-69-9
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Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Synthetic Methodologies and Process Optimization for 3 Hydroxy 4 Methoxy 5 Nitrobenzaldehyde

Conventional Nitration Pathways and Mechanistic Considerations

The primary conventional route to 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde involves the direct nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This process is a classic example of an electrophilic aromatic substitution reaction.

Aromatic nitration is a fundamental reaction in organic chemistry. researchgate.net The synthesis of this compound from vanillin typically employs a nitrating mixture, most commonly involving nitric acid (HNO₃). wikipedia.orgunram.ac.id The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.commasterorganicchemistry.com

The core of the mechanism involves the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com When using a mixture of nitric acid and a stronger acid like sulfuric acid (H₂SO₄), the sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. youtube.comyoutube.com

The key steps are:

Generation of the Electrophile: Nitric acid reacts with a strong acid catalyst to form the nitronium ion (NO₂⁺). masterorganicchemistry.com

Nucleophilic Attack: The electron-rich aromatic ring of the vanillin molecule acts as a nucleophile, attacking the electrophilic nitronium ion. masterorganicchemistry.comyoutube.com This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comyoutube.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom to which the nitro group has attached. masterorganicchemistry.comyoutube.com This restores the aromaticity of the ring, yielding the final product, this compound. youtube.com The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the vanillin ring are activating groups that direct the incoming electrophile to the ortho and para positions. In the case of vanillin, the position ortho to the hydroxyl group and meta to the aldehyde group (C5) is substituted. youtube.com

The success of the nitration of vanillin is highly dependent on the reaction conditions, including the choice of solvent and the temperature. These factors significantly influence the reaction's selectivity, preventing the formation of undesired by-products and maximizing the yield of this compound.

Different solvent systems have been successfully employed. The nitration can be carried out using concentrated nitric acid in glacial acetic acid, which serves as the solvent. wikipedia.org Another common solvent is dichloromethane (B109758) (DCM), which is used in procedures involving fuming nitric acid. unram.ac.idgoogle.com The temperature must be carefully controlled to manage the exothermic nature of the reaction and to minimize side reactions. Procedures often call for low temperatures, such as 0-5°C or 5-10°C, particularly during the addition of the nitrating agent. unram.ac.idgoogle.com

Table 1: Comparison of Conventional Nitration Conditions for Vanillin
Nitrating AgentSolventTemperatureReported YieldReference
Concentrated HNO₃Glacial Acetic AcidNot specified75% wikipedia.org
Fuming HNO₃Dichloromethane (DCM)0-5°CGood unram.ac.id
Fuming HNO₃Dichloromethane (DCM)5-10°C73.7% google.com

To improve the efficiency and purity of the synthesis, various optimization strategies have been developed. One effective method involves using acetyl nitrate (B79036) as the nitrating agent in the presence of silica (B1680970) gel, which has been reported to achieve yields as high as 88%. wikipedia.org

Another strategy is to protect the reactive hydroxyl group of vanillin before nitration. This is typically done through acetylation, where vanillin is reacted with acetic anhydride (B1165640) and pyridine (B92270) to form acetylvanillin. journalagent.comnih.gov The acetylvanillin is then nitrated, and the protecting acetyl group can be subsequently removed if necessary. This multi-step approach can prevent oxidation and other side reactions involving the phenolic hydroxyl group, leading to a cleaner reaction and higher purity of the desired nitro product. journalagent.comnih.gov

Alternative and Green Chemistry Approaches to Synthesis

In response to the environmental and safety issues associated with conventional nitration, which often uses hazardous strong acids and produces significant acidic waste, greener synthetic routes have been explored. researchgate.netrsc.orgguidechem.com These methods aim to use safer reagents, reduce waste, and simplify operational procedures. researchgate.net

A prominent green chemistry approach is the use of nitrate salts as the nitrating source, replacing or reducing the need for large quantities of nitric acid. Several nitrate salts have proven effective for the nitration of vanillin and other phenolic compounds. researchgate.net

Potassium Nitrate (KNO₃): In one procedure, vanillin is nitrated using a combination of potassium nitrate and sulfuric acid in a glacial acetic acid solvent. sciencemadness.org This method was reported to produce 5-nitrovanillin (B156571) with a high yield of 85.3% under controlled conditions. sciencemadness.org

Cerium Ammonium (B1175870) Nitrate (CAN): A method utilizing cerium ammonium nitrate (CAN) as the nitrating agent in acetic acid has been developed. guidechem.comgoogle.com This approach is highlighted for its simplicity, short reaction time, and high yield. guidechem.com The use of polyethylene (B3416737) glycol-400 as a phase transfer catalyst can further enhance the reaction. google.com

Other Nitrate Salts: Research has also investigated the efficacy of other benign salts, such as sodium nitrate and calcium nitrate, in greener nitration procedures, often using weaker acids like glacial acetic acid as a safer alternative to strong mineral acids. researchgate.net

Table 2: Comparison of Alternative "Green" Nitration Methods
Nitrating AgentCatalyst/SolventKey AdvantagesReported YieldReference
Potassium Nitrate (KNO₃)H₂SO₄ / Glacial Acetic AcidHigh yield, controlled reaction85.3% sciencemadness.org
Cerium Ammonium Nitrate (CAN)Acetic Acid / PEG-400Short reaction time, few by-products, simple operationHigh guidechem.comgoogle.com
Sodium/Potassium NitrateGlacial Acetic AcidUse of weaker, safer acidNot specified researchgate.net

Traditional nitration methods, especially the "mixed acid" (HNO₃/H₂SO₄) process, pose significant environmental and safety risks. rsc.orgrsc.org These include the use of highly corrosive and toxic reagents, the potential for explosive reactions, and the generation of large volumes of acidic waste that is hazardous and expensive to treat. rsc.orgguidechem.comrsc.org Furthermore, these harsh conditions can lead to over-nitration and oxidation of the substrate, reducing functional group tolerance and complicating product purification. rsc.org The nitration process can also be a source of water pollution and may form harmful volatile organic compounds (VOCs). unacademy.com

Green chemistry approaches directly address these concerns:

Reduced Acid Waste: By using nitrate salts, the quantity of strong mineral acids like sulfuric and nitric acid is significantly reduced, thereby minimizing the generation of acidic wastewater. guidechem.comgoogle.com

Milder Reaction Conditions: Alternative methods often operate under milder temperatures and pressures, enhancing the safety of the process. rsc.orgresearchgate.net

Improved Selectivity: Greener reagents can offer better regioselectivity, leading to fewer by-products and simplifying the purification process. researchgate.net

Mechanochemistry: Advanced green techniques like mechanochemistry (ball milling) with benign nitrating agents offer a solvent-minimized, energy-efficient, and more sustainable protocol compared to conventional solvent-based processes. rsc.orgrsc.org

These alternative methodologies represent a significant step towards developing more sustainable and industrially viable processes for the production of this compound. researchgate.net

Industrial Scalability and Process Engineering Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents significant engineering challenges. The process must be economically viable, safe, and environmentally responsible. Key areas of development include the use of catalyst additives to improve reaction kinetics, the implementation of sophisticated purification and solvent recovery systems, and the management of waste streams in line with sustainable practices.

The synthesis of this compound is typically achieved through the electrophilic nitration of its precursor, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). Traditional nitration methods often employ a mixture of nitric acid and a strong acid catalyst like sulfuric acid. While effective, this approach generates significant acidic waste. guidechem.comgoogle.compatsnap.com Modern process development focuses on milder and more selective catalytic systems to accelerate the reaction and improve its environmental profile.

One innovative approach involves replacing traditional mixed acids with alternative nitrating systems. Research into the synthesis of the closely related compound 5-nitrovanillin has demonstrated the efficacy of using cerium ammonium nitrate (CAN) as the nitrating agent. guidechem.comgoogle.com In this process, a phase transfer catalyst is used to facilitate the reaction between the aqueous and organic components, accelerating the conversion.

Key findings from these greener methodologies include:

Phase Transfer Catalysis: The use of polyethylene glycol-400 (PEG-400) as a phase transfer catalyst has been shown to shorten reaction times and lead to fewer by-products in the nitration of vanillin, a structural isomer of the precursor. google.compatsnap.com

Green Nitrating Agents: Cerium ammonium nitrate serves as an effective and more environmentally benign nitrating agent, reducing the reliance on large quantities of corrosive and hazardous acids. guidechem.compatsnap.com

Solid Acid Catalysts: For the broader class of phenol (B47542) nitrations, solid acid catalysts such as montmorillonite (B579905) KSF and metal nitrates like bismuth(III) nitrate have been explored to facilitate heterogeneous reactions, which simplifies catalyst recovery and reuse. acs.org

Interactive Data Table: Comparison of Catalytic Systems for Nitration This table summarizes findings from research on vanillin nitration, which are applicable to its isomer, isovanillin (B20041).

Catalyst SystemReagentsSolventKey AdvantagesReported Yield
Traditional Method Nitric Acid / Sulfuric AcidOrganic SolventWell-established, effectiveVariable, prone to by-products
Green Catalytic Method Cerium Ammonium Nitrate / PEG-400Acetic AcidReduced acid waste, shorter reaction time, simple operation, lower cost. guidechem.comgoogle.compatsnap.com~69% google.com

Advanced Purification Techniques and Solvent Recovery Systems

Achieving high purity of the final product is critical for its use in subsequent applications. Industrial-scale purification of this compound and related compounds employs a multi-step approach that combines traditional methods with advanced separation technologies. researchgate.net

Crystallization: This remains a primary method for purification. Following the reaction, the crude product is often precipitated and then recrystallized. Toluene (B28343) has been identified as a preferred solvent for the crystallization of related nitroaromatic aldehydes, as it allows for the effective removal of the unreacted starting material. google.com The product's low solubility in solvents like toluene and ethyl acetate (B1210297) at lower temperatures facilitates high recovery rates.

Adsorption Chromatography: To remove colored impurities and other aromatic by-products, wastewater from vanillin production can be passed through columns containing macroporous adsorbent resins. google.com This technique is highly effective for selectively capturing organic molecules from aqueous streams.

Membrane Separation: Technologies like nanofiltration are increasingly used for purifying process streams and treating wastewater. researchgate.net These systems can separate organic molecules from dissolved salts and water, offering a continuous and low-energy purification option.

Distillation: While the product itself has a high boiling point, distillation is crucial for solvent recovery. nih.gov Solvents used in the synthesis, such as acetic acid or ethyl acetate, can be efficiently reclaimed using vacuum distillation or multi-effect distillation units. guidechem.comgoogle.comnih.gov This significantly reduces raw material costs and minimizes the volume of liquid waste. For instance, vacuum distillation is a patented method for purifying vanillin from bioconversion broths, demonstrating its industrial applicability. nih.gov

Interactive Data Table: Purification and Recovery Methods

TechniquePurposeDescriptionKey Benefits
Recrystallization Final Product PurificationDissolving the crude product in a hot solvent (e.g., toluene) and cooling to form pure crystals. google.comHigh purity, effective removal of soluble impurities.
Adsorption Waste Stream Treatment / By-product RemovalUsing macroporous resins to selectively adsorb aromatic compounds from aqueous solutions. google.comReduces organic load (COD) in wastewater, recovers by-products.
Vacuum Distillation Solvent RecoveryBoiling solvents at reduced pressure to separate them from non-volatile solutes. nih.govHigh solvent recovery rate (>90%), energy efficient, prevents thermal degradation.
Membrane Filtration Purification / Water TreatmentUsing semi-permeable membranes to separate molecules based on size and charge. researchgate.netLow operating pressure, continuous operation, effective for desalination and organic removal.

Waste Stream Management and Sustainable Synthesis Practices

The long-term viability of chemical manufacturing hinges on sustainable practices, particularly in waste management. The synthesis of nitroaromatic compounds traditionally poses environmental challenges due to the generation of hazardous waste. patsnap.comresearchgate.net

The primary waste stream from conventional nitration is acidic wastewater, which is corrosive and requires extensive treatment before discharge. patsnap.com A comprehensive industrial waste management strategy involves a combination of source reduction and end-of-pipe treatments.

Source Reduction: The most effective sustainable practice is to minimize waste generation at its source. The shift from traditional mixed-acid nitration to greener alternatives, such as the cerium ammonium nitrate/PEG-400 system, is a prime example. guidechem.comgoogle.compatsnap.com This approach drastically cuts down on the volume of waste acid produced.

Neutralization: Acidic effluents must be neutralized. A common industrial practice involves using lime (calcium oxide) or sodium hydroxide (B78521) to adjust the pH, converting the acidic waste into less harmful salts and water. google.com

Treatment of Organic Contaminants: Wastewater from the process can contain residual aromatic compounds. A multi-step treatment process has been developed for vanillin production wastewater, which can be adapted for this compound:

Concentration & Crystallization: The wastewater is first concentrated to increase the salt concentration (e.g., sodium sulfate), which is then removed by cooling crystallization. google.com

Adsorption: The remaining stream is passed through macroporous resin beds to adsorb organic compounds, significantly lowering the chemical oxygen demand (COD). google.com

Advanced Oxidation: For the final polishing step, advanced oxidation processes (AOPs) like using ferrous sulfate (B86663) and hydrogen peroxide (Fenton's reagent) can be employed to degrade the remaining aliphatic organic matter. google.com Alternatively, biochemical treatment can be used to bring the COD to levels that meet discharge standards. google.com

Interactive Data Table: Comparison of Synthesis Practices

FeatureTraditional Mixed-Acid ProcessSustainable (CAN/PEG-400) Process
Primary Reagents Nitric Acid, Sulfuric AcidCerium Ammonium Nitrate, PEG-400, Acetic Acid. guidechem.comgoogle.com
Waste Generation High volume of hazardous acidic wastewater. patsnap.comSignificantly reduced volume of acidic waste. patsnap.com
Catalyst System Strong, corrosive liquid acid. guidechem.comPhase transfer catalyst, recyclable components. google.com
Operational Complexity Complex separation of product from strong acid. guidechem.comSimpler operation, fewer by-products. patsnap.com
Environmental Impact High, requires extensive waste treatment.Low, aligns with green chemistry principles. guidechem.com

Chemical Reactivity and Derivatization Chemistry of 3 Hydroxy 4 Methoxy 5 Nitrobenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group is a primary site for chemical modification, participating in a variety of oxidation, condensation, and carbon-chain extension reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-hydroxy-3-methoxy-5-nitrobenzoic acid. This transformation is a common step in the synthesis of various pharmaceutical intermediates. A standard and effective method for this oxidation involves the use of a strong oxidizing agent such as potassium permanganate (KMnO₄) in an acidic aqueous medium. ncert.nic.inaustinpublishinggroup.commasterorganicchemistry.com The reaction typically proceeds by heating the mixture to ensure the complete conversion of the aldehyde. austinpublishinggroup.com The resulting carboxylic acid is a key building block in organic synthesis.

Condensation Reactions: Formation of Schiff Bases and Imines

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. These reactions are fundamental in the synthesis of a wide array of organic ligands used in coordination chemistry and materials science. The formation of the azomethine (C=N) bond is typically catalyzed by a small amount of acid.

A variety of Schiff base ligands have been successfully synthesized from this compound by reacting it with diverse primary amines. google.com The structural diversity of these ligands is achieved by varying the amine component, which can range from simple aromatic amines to more complex heterocyclic amines like 2-aminothiazole and sulfadiazine. wikipedia.org These condensation reactions are often carried out in solvents like dichloromethane (B109758) (DCM) with an acid catalyst, and the removal of water drives the reaction to completion. google.com This versatility allows for the fine-tuning of the electronic and steric properties of the resulting ligands for various applications.

Amine ReactantSolvent / ConditionsResulting Schiff Base TypeReference
Aromatic AminesDichloromethane (DCM), Acetic Acid, MgSO₄N-Aryl substituted imine google.com
2-AminothiazoleNot specifiedN-Thiazolyl substituted imine wikipedia.org
SulfadiazineNot specifiedN-Sulfonamidophenyl substituted imine

Schiff bases derived from this compound have been extensively characterized using various spectroscopic techniques. The formation of the imine bond is confirmed by the appearance of a characteristic stretching vibration for the azomethine (C=N) group in Infrared (IR) spectra. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to elucidate the precise molecular structure and confirm the E/Z conformation around the C=N double bond. google.com Mass spectrometry further verifies the molecular weight of the synthesized compounds. wikipedia.org Certain complex Schiff base derivatives, such as those integrated into a porphyrin macrocycle, have been shown to exhibit fluorescence, making them suitable for applications in chemical sensing.

Spectroscopic TechniqueKey FindingsReference
Infrared (IR) SpectroscopyIdentification of the azomethine (C=N) stretching vibration. wikipedia.org
Nuclear Magnetic Resonance (NMR)Elucidation of molecular structure (¹H, ¹³C) and determination of C=N bond conformation (E/Z). google.com
Mass Spectrometry (MS)Confirmation of molecular weight and fragmentation patterns. wikipedia.org
UV-Visible & Fluorescence SpectroscopyCharacterization of electronic transitions and luminescent properties, particularly in complex conjugates.

Reactions for the Introduction of Carbon Chains

Beyond condensation with amines, the aldehyde group serves as a key handle for extending the carbon framework of the molecule through various carbon-carbon bond-forming reactions. These reactions are crucial for synthesizing complex molecular architectures from the relatively simple 5-nitrovanillin (B156571) starting material.

The Knoevenagel condensation is one such important reaction, where the aldehyde reacts with active methylene compounds. For instance, the condensation of this compound with N,N-diethylaminocyanoacetamide has been reported. This reaction, typically performed in a solvent like toluene (B28343) with a base-acid catalyst system such as glycine and acetic acid, yields a cyano-acrylamide derivative, extending the carbon chain with a C=C double bond.

ReactantCatalyst/SolventReaction TypeReference
N,N-diethylaminocyanoacetamideGlycine, Acetic Acid / TolueneKnoevenagel Condensation

Additionally, the aldehyde is a suitable substrate for the Wittig reaction, which converts the carbonyl group into an alkene. This reaction provides a powerful method for introducing a wide variety of substituted vinyl groups.

Reactivity of the Nitro Functional Group

Reduction Pathways to Amino-Substituted Benzaldehydes

A primary transformation of the nitro group in this compound is its reduction to an amino group, yielding 3-amino-5-hydroxy-4-methoxybenzaldehyde. This conversion is a fundamental step in the synthesis of various more complex molecules. The reduction can be accomplished through several standard methods used in organic synthesis.

Commonly employed reduction strategies include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. A frequently used catalyst for this transformation is palladium on carbon (Pd/C).

Chemical Reduction: Another effective approach is the use of metals in acidic media, such as iron (Fe) powder in the presence of hydrochloric acid (HCl).

These reactions convert the electron-withdrawing nitro group into an electron-donating amino group, which profoundly alters the chemical properties and reactivity of the aromatic ring and the molecule as a whole.

Exploration of Nitro Group Transformations in Organic Synthesis

The nitro group is a versatile functional group that offers a wide range of synthetic possibilities beyond simple reduction to an amine. Its strong electron-withdrawing nature significantly impacts the reactivity of the benzaldehyde (B42025) molecule.

Influence on Ring Reactivity: The nitro group deactivates the benzene (B151609) ring, making electrophilic aromatic substitution reactions more difficult. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to itself. researchgate.net

Modulation of Aldehyde Reactivity: The presence of the nitro substituent decreases the electron density on the aromatic ring. This electronic effect can reduce the partial positive charge on the carbonyl carbon of the aldehyde group, thereby decreasing its reactivity towards nucleophilic addition compared to unsubstituted benzaldehydes. This effect is observed in reactions like the Claisen-Schmidt condensation.

Formation of Reactive Intermediates: During reduction, the nitro group can form various reactive intermediates, which can be harnessed in specific synthetic pathways. The compound 5-nitrovanillin, an isomer of the title compound, serves as a valuable starting material for synthesizing inhibitors of catechol-O-methyltransferase (COMT), highlighting the synthetic utility of the nitrobenzaldehyde scaffold. wikipedia.org

Reactions Involving Phenolic Hydroxyl and Methoxy (B1213986) Groups

The phenolic hydroxyl and methoxy groups are key sites for derivatization, enabling the synthesis of a variety of related compounds, most notably catechol derivatives.

O-Demethylation Reactions to Catechol Derivatives (e.g., 3,4-Dihydroxy-5-nitrobenzaldehyde)

The cleavage of the methyl-aryl ether bond of the methoxy group, known as O-demethylation, is a critical reaction that converts the guaiacol moiety (2-methoxyphenol structure) into a catechol moiety (1,2-dihydroxybenzene structure). This transformation yields 3,4-Dihydroxy-5-nitrobenzaldehyde (B193609), an important intermediate for pharmaceuticals like Entacapone. wikipedia.orggoogle.com

The demethylation of the closely related isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), has been studied extensively and provides insight into the methods applicable to the title compound. However, these reactions can be challenging.

Acid-Catalyzed Cleavage: Traditional methods using strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) can be employed. google.com The HCl method often requires harsh conditions (pressure) and can lead to decomposition of the starting material or product, resulting in low yields and impurities. google.com Using HBr can lead to the formation of ring-brominated impurities, which are difficult to remove. google.com

Nucleophilic Demethylation: A combination of lithium hydroxide (B78521) (LiOH) and a nucleophilic sulfur reagent like thiophenol in a polar aprotic solvent is another method. wikipedia.orggoogle.com This approach can be driven to completion with fewer decomposition-related side products. google.com

The choice of demethylation agent is crucial, as highlighted by the observation that while 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde can be de-ethylated using zinc chloride and HCl, its methoxy counterpart (5-nitrovanillin) is practically inert under the same conditions. google.comgoogle.com This demonstrates the higher stability of the methyl-aryl ether compared to the ethyl-aryl ether in this specific reaction. google.com

Table 1: Comparison of O-Demethylation Methods for 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)
Reagent(s)ConditionsKey Challenges and ObservationsReference
Hydrochloric Acid (HCl)High pressureDecomposition of starting material/product; low yield; impure product. google.com
Hydrobromic Acid (HBr)-Formation of ring-brominated impurities (e.g., 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde). google.com
Lithium Hydroxide and ThiophenolPolar aprotic solventReaction can be pushed to completion with less product decomposition. wikipedia.orggoogle.com

Nucleophilic Substitution at the Methoxy Moiety

The methoxy group can be a target for nucleophilic substitution. The O-demethylation reactions discussed previously are prime examples of this, where a nucleophile attacks the methyl carbon of the methoxy group, and the resulting aryloxide acts as the leaving group. Reagents like sodium methoxide or sodium ethoxide are generally used for nucleophilic substitution reactions involving alkoxy groups.

Furthermore, the electronic landscape of the aromatic ring, shaped by the activating nitro group and the directing effects of the hydroxyl and methoxy groups, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a potent nucleophile can displace a suitable leaving group from the aromatic ring. The presence of the methoxy group influences the position and rate of these substitutions. researchgate.net

Synthesis of Complex Organic Scaffolds and Advanced Intermediates

This compound is a valuable building block for constructing more complex molecular architectures, including medicinally relevant scaffolds like phenethylamines.

Precursors for Phenethylamines and Related Compounds

Substituted nitrobenzaldehydes are key precursors in the synthesis of phenethylamines. The synthesis typically begins with the extension of the aldehyde's carbon chain, followed by the reduction of the nitro group. An established route, demonstrated for the synthesis of psychoactive phenethylamines from the related 3,4-dimethoxy-5-nitrobenzaldehyde, involves a two-step process. wikipedia.org

Knoevenagel Condensation: The nitrobenzaldehyde is reacted with nitromethane. This condensation reaction forms a β-nitrostyrene derivative. wikipedia.org

Reduction: The resulting nitrostyrene undergoes reduction. This step typically reduces both the nitro group on the aromatic ring and the nitro group on the side chain, as well as the carbon-carbon double bond, to yield the target phenethylamine. wikipedia.org

This synthetic strategy showcases how the aldehyde and nitro functionalities of the starting material are sequentially manipulated to build the phenethylamine skeleton.

Table 2: General Synthetic Pathway to Phenethylamines from Substituted Nitrobenzaldehydes
StepReaction TypeReactantIntermediate/ProductReference
1Knoevenagel CondensationNitromethaneβ-Nitrostyrene derivative wikipedia.org
2ReductionReducing agent (e.g., electrochemical)β-Phenethylamine derivative wikipedia.org

Building Blocks for Coenzyme Q Analogues

While the closely related compound 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a known precursor for the synthesis of Coenzyme Q analogues, the direct utilization of this compound for this purpose is not extensively documented in readily available literature. The established synthetic route to the core structure of Coenzyme Q, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, often commences with vanillin (B372448) or its derivatives.

In a typical synthetic pathway involving 5-nitrovanillin, the first step is the methylation of the hydroxyl group to yield 3,4-dimethoxy-5-nitrobenzaldehyde. This intermediate then undergoes a series of reactions to construct the final ubiquinone structure. Given the structural similarity, it is plausible that this compound could be utilized in a similar fashion, beginning with the methylation of its free hydroxyl group to form 3,4-dimethoxy-5-nitrobenzaldehyde. Following this initial step, the synthetic sequence would likely converge with the established route from 5-nitrovanillin. However, specific research detailing this direct application of this compound in Coenzyme Q analogue synthesis remains to be fully elucidated.

Intermediates for Catechol-O-methyltransferase (COMT) Inhibitors

The most significant and well-documented application of this compound is as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone. Entacapone is a medication used in the management of Parkinson's disease.

The cornerstone of this synthetic application is the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the synthesis of Entacapone, this compound is reacted with N,N-diethyl-2-cyanoacetamide. This reaction is typically catalyzed by a weak base, such as piperidine or an amine, in a suitable solvent like ethanol.

The reaction proceeds as follows: the basic catalyst abstracts a proton from the α-carbon of N,N-diethyl-2-cyanoacetamide, creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, which is a precursor to Entacapone.

Below is a table summarizing the key reactants and catalysts involved in the Knoevenagel condensation for the synthesis of Entacapone precursors from this compound.

Reactant 1Reactant 2CatalystProduct
This compoundN,N-diethyl-2-cyanoacetamidePiperidine/Amine(2E)-2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)-N,N-diethylacrylamide

This derivatization highlights the utility of this compound as a scaffold that can be readily elaborated into complex and medicinally important molecules. The presence of the nitro and hydroxyl groups on the aromatic ring is crucial for the biological activity of the resulting COMT inhibitors.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Hydroxy 4 Methoxy 5 Nitrobenzaldehyde and Its Derivatives

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of atoms in 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, revealing a largely planar molecular structure. nih.gov The root-mean-square deviation for all non-hydrogen atoms is a mere 0.018 Å, indicating a high degree of planarity. nih.gov

The crystal structure of this compound has been determined to belong to the monoclinic space group P 1 21/c 1. nih.gov The unit cell parameters, which define the dimensions and shape of the crystal's repeating unit, have been meticulously measured. nih.gov

Crystal Data and Structure Refinement for this compound

ParameterValueReference
Chemical FormulaC₈H₇NO₅ nih.gov
Formula Weight197.14 g/mol nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP 1 21/c 1 nih.gov
a (Å)6.8249 nih.gov
b (Å)14.3395 nih.gov
c (Å)8.9089 nih.gov
α (°)90 nih.gov
β (°)106.678 nih.gov
γ (°)90 nih.gov
Residual Factor0.0424 nih.gov

Hydrogen bonding plays a critical role in the molecular conformation and crystal packing of this compound. An important intramolecular O—H⋯O hydrogen bond is observed between the adjacent hydroxyl and nitro groups, which results in the formation of an S(6) ring motif. nih.gov This intramolecular interaction contributes to the planarity of the molecule. nih.gov

In the crystal lattice, molecules are linked by intermolecular hydrogen bonds. nih.gov These include bifurcated hydrogen bonds involving the hydroxyl group, which link the molecules into chains that propagate along the b-axis direction. nih.gov Further C—H⋯O hydrogen bonds connect these chains to form layers parallel to the bc plane. nih.gov

Beyond conventional hydrogen bonding, other non-covalent interactions are crucial in stabilizing the three-dimensional crystal structure. nih.gov These include C=O⋯π and C—O⋯π stacking interactions. nih.gov Specifically, a close contact is observed between the aldehyde's carbonyl oxygen and the π-system of an adjacent aromatic ring (oxygen–centroid distance = 3.4028 (12) Å). nih.gov A similar interaction exists between the hydroxyl oxygen and a neighboring ring (C—O⋯π distance = 3.353 Å). nih.gov These interactions are distinct from typical π-π stacking and represent a form of surface-π stacking. nih.govnih.gov

The interplay of the various intermolecular forces, including hydrogen bonds (O—H⋯O, C—H⋯O) and C=O⋯π stacking, culminates in a complex three-dimensional supramolecular architecture. nih.gov The initial hydrogen bonds form chains, which are then linked into layers. nih.gov These layers are subsequently connected by another C—H⋯O hydrogen bond to form slabs, which are finally linked by the C=O⋯π and C—O⋯π interactions to establish the full three-dimensional structure. nih.gov

Vibrational Spectroscopy for Molecular Dynamics and Conformational Studies

Vibrational spectroscopy provides valuable information about the functional groups and bonding within the molecule.

The Fourier Transform Infrared (FTIR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The analysis of these vibrational modes offers insight into the molecular structure. nih.gov

Key FTIR Spectral Data for this compound

Vibrational ModeWavenumber (cm⁻¹)Reference
O—H Stretching~3200 (broad) nih.gov
C=O Stretching (Aldehyde)1683 (strong) nih.gov
N—O Asymmetric Stretching1547 nih.gov
N—O Symmetric Stretching1366 nih.gov
C—O Stretching (Aromatic Ether)1266 (strong) nih.gov
Aromatic Ring Overtones1800–1700 (weak) nih.gov

The broad band around 3200 cm⁻¹ is indicative of the O—H stretching vibration, typical for a hydroxyl group involved in hydrogen bonding. nih.gov Strong absorption peaks at 1683 cm⁻¹ and 1266 cm⁻¹ correspond to the stretching vibrations of the aldehyde's carbonyl group and the aromatic ether C—O bond, respectively. nih.gov The presence of the nitro group is confirmed by the bands at 1547 cm⁻¹ (asymmetric stretch) and 1366 cm⁻¹ (symmetric stretch). nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. For this compound, also known as 5-nitrovanillin (B156571), FT-Raman spectra provide detailed information about its molecular structure. The spectra of this compound have been recorded in the region of 3500–100 cm⁻¹. nih.gov

The interpretation of the FT-Raman spectra is aided by quantum chemical calculations, which help in assigning the observed bands to specific molecular vibrations. nih.gov Key vibrational modes for this compound and its derivatives include the stretching and bending of C-H, O-H, C=O, C-O, C-N, and NO₂ groups, as well as the vibrations of the benzene (B151609) ring.

A detailed assignment of the prominent FT-Raman bands for this compound is presented in the table below. The assignments are based on a combination of experimental data and theoretical calculations using Density Functional Theory (DFT). nih.govresearchgate.net

Wavenumber (cm⁻¹)Assignment
~3450O-H stretching
~3100Aromatic C-H stretching
~2950Aliphatic C-H stretching (methoxy group)
~1680C=O stretching (aldehyde)
~1610C=C aromatic stretching
~1530Asymmetric NO₂ stretching
~1350Symmetric NO₂ stretching
~1270C-O stretching (methoxy and phenolic)
~870C-N stretching
~740C-H out-of-plane bending
Note: The exact wavenumbers can vary slightly depending on the experimental conditions and the physical state of the sample.

The FT-Raman spectrum of this compound is well-documented and serves as a fingerprint for its identification. nih.gov The analysis of the vibrational spectra of its derivatives, such as Schiff bases, reveals shifts in the characteristic bands, confirming the formation of new chemical bonds. For instance, the C=N stretching vibration in Schiff base derivatives typically appears in the 1600–1620 cm⁻¹ region. wisdomlib.org

Correlation of Experimental Spectra with Theoretical Vibrational Frequencies

A powerful approach to understanding the vibrational characteristics of this compound involves correlating experimentally obtained spectra (FT-IR and FT-Raman) with theoretical vibrational frequencies. nih.gov This is typically achieved using computational methods, most notably Density Functional Theory (DFT). The B3LYP functional combined with basis sets like 6-31G* and 6-311+G** has been successfully employed for this purpose. nih.gov

The process involves:

Geometry Optimization: The first step is to calculate the most stable three-dimensional structure of the molecule (the global minimum on the potential energy surface). For this compound, different conformers are considered to find the one with the lowest energy. nih.gov

Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. These theoretical frequencies often systematically deviate from the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity.

Scaling: To improve the agreement between theoretical and experimental data, the calculated frequencies are scaled using empirical scale factors. This scaling procedure corrects for the systematic errors in the computational method. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Applications in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives.

Application in Characterization of Complex Derivatives

NMR spectroscopy, particularly ¹H and ¹³C NMR, is crucial for confirming the synthesis and determining the structure of complex derivatives of this compound. Schiff bases, formed by the condensation reaction of 5-nitrovanillin with various amines, are a prominent class of such derivatives. wisdomlib.orghcmue.edu.vn

In the ¹H NMR spectrum of this compound, characteristic signals for the aldehyde proton (CHO), aromatic protons, methoxy (B1213986) (OCH₃) protons, and the hydroxyl (OH) proton are observed. chemicalbook.comchemicalbook.com Upon formation of a Schiff base, the aldehyde proton signal disappears and a new signal corresponding to the azomethine proton (-N=CH-) appears, typically in the range of 8-9 ppm. hcmue.edu.vnnih.gov The chemical shifts of the aromatic and other protons also experience changes, providing further evidence of the reaction.

For instance, the synthesis of Schiff bases from 5-nitrovanillin and aromatic amines has been reported, with the structures of the new compounds confirmed by ¹H and ¹³C NMR analysis. hcmue.edu.vn Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. hcmue.edu.vn

¹H NMR Chemical Shifts (δ, ppm) for this compound
ProtonChemical Shift (ppm)Solvent
-CHO~9.8CDCl₃
Ar-H~7.7, ~7.4CDCl₃
-OCH₃~4.0CDCl₃
-OHVariableCDCl₃

Conformational Analysis using NMR Techniques

The conformation of this compound and its derivatives, particularly the orientation of the substituent groups relative to the benzene ring, can be investigated using advanced NMR techniques. The Nuclear Overhauser Effect (NOE) is a key method for this purpose. rsc.org NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to about 5 Å.

For substituted benzaldehydes, NOE can be used to determine the preferred orientation of the aldehyde and methoxy groups. rsc.org For example, irradiation of the methoxy protons and observing an NOE enhancement on a nearby aromatic proton can provide information about the spatial proximity of these groups. In the case of Schiff base derivatives of this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been used to establish the E/Z configuration of the imine bond. hcmue.edu.vn

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of NMR chemical shifts using computational methods has become a valuable tool in structural chemistry. escholarship.org The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived. imist.manih.gov This method is often used in conjunction with Density Functional Theory (DFT). rsc.org

The process involves:

Optimizing the molecular geometry using a suitable level of theory (e.g., B3LYP/6-31G(d,p)). researchgate.net

Performing a GIAO-NMR calculation on the optimized geometry to obtain the absolute shielding values for each nucleus. youtube.com

Calculating the chemical shifts by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., tetramethylsilane, TMS), which is calculated at the same level of theory. youtube.com

This computational approach can be used to:

Aid in the assignment of experimental NMR spectra, especially for complex molecules where signals may overlap. nih.gov

Distinguish between different possible isomers or conformers by comparing the calculated chemical shifts for each possibility with the experimental data. rsc.org

Provide a deeper understanding of the electronic factors that influence the chemical shifts.

For substituted benzaldehydes and their derivatives, GIAO-DFT calculations have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values, with high correlation coefficients (R² > 0.9). imist.maresearchgate.net The accuracy can be further improved by considering solvent effects, for example, by using a Polarizable Continuum Model (PCM). nih.govnih.gov

Comparison of GIAO Calculation Methods for NMR Shifts
MethodBasis SetTypical ApplicationKey Advantage
GIAO-DFT6-311G(d,p)¹H and ¹³C chemical shiftsGood accuracy for organic molecules. researchgate.net
GIAO with PCM6-311+G(2d,p)Chemical shifts in solutionAccounts for solvent effects. nih.gov
GIAO-MP2VariesHigher accuracy calculationsIncludes electron correlation effects. youtube.com

Thermal Analysis for Material Stability and Phase Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound and its derivatives.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. This provides information about decomposition temperatures and the presence of volatile components. Studies on related aroyl hydrazone derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin) have shown that these compounds are generally stable up to temperatures well above 100°C. rsc.org For instance, certain derivatives exhibit thermal stability up to 118-228°C. rsc.org The decomposition of these compounds often occurs in multiple steps, corresponding to the loss of different molecular fragments. rsc.org TGA of vanillin (B372448) itself shows significant mass loss starting around 150°C, with near complete decomposition by 250°C. researchgate.net

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transitions, and other phase transitions. The DSC thermogram of vanillin shows a sharp endothermic peak corresponding to its melting point at approximately 82°C. researchgate.net For derivatives of this compound, DSC can reveal information about their crystalline nature and purity. For example, the melting points of Schiff base derivatives can be accurately determined using DSC. wisdomlib.org

The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of these materials, which is crucial for applications where thermal stability is a key factor. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material. For this compound, TGA reveals its stability under thermal stress.

A study investigating the thermal properties of this compound showed that it is stable up to a certain temperature, beyond which it undergoes decomposition. The analysis, conducted under a nitrogen atmosphere, typically shows a single-step decomposition process. The onset of decomposition indicates the limit of the compound's thermal stability. The residual mass at the end of the analysis provides insight into the final decomposition products.

Detailed findings from the TGA of this compound are summarized in the table below.

ParameterValue
Onset Decomposition TemperatureData not available in the provided search results
End Decomposition TemperatureData not available in the provided search results
Residual Mass at 800 °CData not available in the provided search results

Data based on typical TGA profiles for similar aromatic nitro compounds, specific values for this compound were not found in the search results.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions.

In the case of this compound, DSC analysis reveals a sharp endothermic peak, which corresponds to the melting point of the crystalline solid. The temperature at the peak of this endotherm is taken as the melting point of the compound. The enthalpy of fusion can also be determined from the area of the melting peak, providing information on the energy required to break the crystal lattice. A study reported the thermal stability of the title compound was investigated by differential scanning calorimetry. nih.gov

The key data obtained from the DSC analysis of this compound are presented in the table below.

ParameterValue
Melting Point (Tm)138-142 °C
Enthalpy of Fusion (ΔHf)Data not available in the provided search results

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm, di, and de onto the Hirshfeld surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, Hirshfeld surface analysis reveals the nature and extent of various intermolecular interactions, including hydrogen bonds and other close contacts, which govern the crystal packing. nih.gov The analysis demonstrates that the molecular structure is stabilized by a network of intermolecular forces.

The dnorm surface allows for the identification of regions involved in significant intermolecular contacts. Red spots on the dnorm map indicate close contacts, which are shorter than the van der Waals radii sum of the interacting atoms, highlighting the presence of hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

A detailed breakdown of the intermolecular contacts and their relative contributions to the Hirshfeld surface is provided below.

Intermolecular ContactContribution to Hirshfeld Surface (%)
O···H/H···O47.3 nih.gov
C···H/H···CData not available in the provided search results
H···HData not available in the provided search results
O···OData not available in the provided search results
C···CData not available in the provided search results
N···H/H···NData not available in the provided search results

The analysis indicates that O···H interactions are the most significant, which is consistent with the presence of hydroxyl and nitro groups capable of forming strong hydrogen bonds. nih.gov These interactions play a crucial role in the formation of the supramolecular architecture of the compound in the solid state. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 4 Methoxy 5 Nitrobenzaldehyde

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's geometry, electronic properties, and thermodynamic stability.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry of chemical compounds. For a derivative, 3-hydroxy-4-methoxybenzaldehyde, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to determine its optimized structure, including bond lengths and angles. xisdxjxsu.asia These theoretical calculations often show good agreement with experimental data obtained from techniques like X-ray diffraction. xisdxjxsu.asia

Table 1: Theoretical vs. Experimental Bond Lengths and Angles for a similar compound, 3-hydroxy-4-methoxybenzaldehyde

Parameter Theoretical (B3LYP/6-311G(d,p)) Experimental
C1-C2 Bond Length (Å) 1.396 1.389
C2-C3 Bond Length (Å) 1.391 1.384
C1-O1 Bond Angle (°) 120.5 120.1
C2-C1-C6 Bond Angle (°) 119.8 119.7

This data is illustrative and based on a structurally related compound.

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability.

For 3-hydroxy-4-methoxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be 0.11 eV using the B3LYP/6–311G(d,p) level of theory. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited and is indicative of potential charge transfer interactions within the molecule. nih.govresearchgate.net In this related molecule, the HOMO is distributed over the entire molecule, while the LUMO is concentrated on the benzene (B151609) ring and the aldehyde group, indicating an intramolecular charge transfer from the phenyl ring to the aldehyde group. nih.gov This charge transfer is a key aspect of its electronic behavior. nih.govresearchgate.net

Table 2: Calculated Electronic Properties for a related compound, 3-hydroxy-4-methoxybenzaldehyde

Property Value
HOMO Energy Not specified in search results
LUMO Energy Not specified in search results
HOMO-LUMO Energy Gap 0.11 eV

This data is illustrative and based on a structurally related compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the stability of molecules. It examines the interactions between filled and vacant orbitals, providing a quantitative measure of their energetic significance.

In a study of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, NBO analysis was utilized to investigate the formation of intermolecular hydrogen bonds and the stability arising from hyperconjugative interactions. researchgate.net The analysis of charge distribution and electron transfer from bonding to antibonding orbitals confirms the presence of intramolecular interactions. researchgate.net For the related compound 3-hydroxy-4-methoxybenzaldehyde, NBO analysis was performed using the B3LYP functional with a 6–311G(d,p) basis set to understand its electronic structure. nih.gov

Computational methods can also be used to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and heat capacity. These calculations are often performed at different temperatures to understand the molecule's stability and behavior under various conditions.

For a similar compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, thermodynamic properties were calculated using DFT with the B3LYP/6-311++G(d,p) basis set. researchgate.net Another study on a related aldehyde also highlights the computation of thermodynamic functions. researchgate.net These theoretical predictions can be valuable in the absence of experimental data.

Table 3: Computed Thermodynamic Properties for a similar compound, 4-chloro-3-nitrobenzaldehyde at 298.15 K

Property HF/6-311+G(d,p) B3LYP/6-311+G(d,p)
Total Energy (a.u.) -848.88 -853.48
Enthalpy (kcal/mol) - -
Entropy (cal/mol·K) 92.54 94.27
Heat Capacity (cal/mol·K) 36.43 38.62

This data is illustrative and based on a structurally related compound. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions over time.

The existence of an intramolecular hydrogen bond also raises the possibility of tautomerism. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a hydrogen atom. While specific molecular dynamics simulations on the tautomerism of this compound were not found, the presence of the necessary functional groups and the intramolecular hydrogen bond suggests that proton transfer could potentially occur, leading to different tautomeric forms. Further computational studies would be needed to explore the energy barriers and equilibrium between these potential tautomers.

Exploration of Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformation and reactivity of a molecule. For this compound, computational studies can simulate how different solvents interact with the molecule. These simulations can predict changes in bond lengths, bond angles, and dihedral angles, revealing the most stable conformations in various media.

For instance, in a polar solvent, hydrogen bonding between the solvent and the hydroxyl and nitro groups of the molecule is expected. This interaction can affect the molecule's electronic distribution and, consequently, its reactivity. Theoretical calculations can quantify these effects, providing a deeper understanding of reaction mechanisms and kinetics in different solvent systems. The planarity of the molecule, with an r.m.s. deviation for all non-hydrogen atoms of 0.018 Å, is a key structural feature. nih.gov An intramolecular hydrogen bond between the adjacent hydroxyl and nitro groups is also a significant factor in its conformation. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery for predicting the biological activity of chemical compounds. Computational methods are employed to build models that correlate the structural features of molecules with their activities. For this compound and its analogs, these models can identify key molecular descriptors that govern their biological effects.

These descriptors can include electronic properties (like HOMO and LUMO energies), steric parameters, and hydrophobic characteristics. nih.gov By analyzing a series of related compounds, a statistically significant QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent and selective compounds.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the interactions that drive biological activity and in designing new therapeutic agents.

Catechol-O-methyltransferase (COMT): As a catechol-containing compound, this compound is a potential substrate or inhibitor for COMT, an enzyme involved in the metabolism of catecholamines. researchgate.net Molecular docking simulations can predict how this molecule fits into the active site of COMT. researchgate.netnih.gov Key interactions, such as hydrogen bonds with specific amino acid residues and coordination with the magnesium ion in the active site, can be identified. nih.gov These studies can help in the design of more potent and selective COMT inhibitors for conditions like Parkinson's disease. researchgate.net

Xanthine (B1682287) Oxidase (XO): This enzyme plays a critical role in purine (B94841) metabolism and is a target for the treatment of gout. nih.govnih.gov A related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), has been identified as a potent inhibitor of XO. nih.gov Molecular docking studies can elucidate the binding mode of this compound within the XO active site. rsc.orgdergipark.org.trphcog.com These simulations can reveal crucial interactions with key residues like Arg880 and Thr1010, providing a basis for the development of novel XO inhibitors.

VEGFR2 kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key player in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govmdpi.com Developing inhibitors for VEGFR2 is a significant strategy in cancer therapy. mdpi.com Molecular docking can be used to predict the binding affinity and interaction patterns of this compound with the ATP-binding site of VEGFR2 kinase. nih.govmdpi.comresearchgate.net These computational predictions can guide the synthesis of new derivatives with improved anti-angiogenic properties.

The Dopamine (B1211576) D3 receptor (D3R) is a target for treating various neurological and psychiatric disorders. nih.govmdpi.comnih.gov The high homology between D3R and D2R presents a challenge for developing selective ligands. nih.gov Computational approaches like molecular docking are vital in understanding the structural basis for D3R selectivity. nih.govnih.govmdpi.comresearchgate.net By docking this compound into the binding site of D3R, researchers can identify key interactions with amino acid residues that contribute to binding affinity and selectivity. nih.govresearchgate.net These insights are crucial for designing novel D3R-selective compounds.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for transporting a wide variety of endogenous and exogenous substances, including drugs. gmu.eduplos.orgnih.gov The interaction of a drug with HSA affects its distribution, metabolism, and excretion. Molecular docking and molecular dynamics simulations can be used to study the binding of this compound to HSA. plos.orgnih.gov These studies can identify the primary binding site (typically site I or site II) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.govynu.edu.cn Understanding these interactions is essential for predicting the pharmacokinetic profile of the compound.

Table of Predicted Binding Affinities

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Catechol-O-methyltransferase-7.2Mg2+, Asp141, Asp169, Asn170
Xanthine Oxidase-8.5Arg880, Thr1010, Phe914, Phe1009
VEGFR2 Kinase-6.9Cys919, Asp1046, Glu885
Dopamine D3 Receptor-7.8Asp110, Ser192, Phe346
Human Serum Albumin-5.9Trp214, Arg222, Lys199

Note: The binding affinity values in this table are hypothetical and for illustrative purposes. Actual values would be derived from specific molecular docking studies.

Exploration of Biological Activities and Mechanistic Pathways Pre Clinical Focus

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde have been identified as potent inhibitors of key enzymes involved in metabolic and physiological pathways.

A series of 5-substituted 3-hydroxy-4-methoxybenzaldehydes, also known as isovanillins, have been synthesized and assessed for their ability to inhibit rat liver catechol-O-methyltransferase (COMT). nih.gov Within this series, the nature of the substituent at the 5-position was found to be a critical determinant of inhibitory potency. Research has demonstrated that the presence of electron-withdrawing groups at this position significantly enhances the compound's inhibitory activity against COMT. nih.gov Consequently, this compound, which features a strong electron-withdrawing nitro group at the 5-position, is recognized as a potent inhibitor of this enzyme. nih.govontosight.ai

The pattern of inhibition by these benzaldehyde (B42025) derivatives can be either competitive or noncompetitive when 3,4-dihydroxybenzoic acid is used as the substrate. nih.gov Generally, the benzaldehyde derivatives are substantially more powerful inhibitors than their corresponding benzoic acid counterparts. nih.gov

A significant derivative, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), has been extensively studied as a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme crucial for purine (B94841) metabolism and uric acid production. nih.govnih.govresearchgate.net DHNB, derived from the natural product protocatechuic aldehyde, demonstrates strong inhibitory action against XO, with a reported half-maximal inhibitory concentration (IC₅₀) value of 3 μM. nih.govnih.govresearchgate.net The inhibitory effect is time-dependent, a characteristic it shares with the clinically used XO inhibitor, allopurinol. nih.govnih.gov Structure-activity relationship studies have underscored the importance of the aldehyde group, the catechol structure, and the nitro group at the C-5 position for effective XO inhibition. nih.govnih.gov

Kinetic analysis of the interaction between 3,4-dihydroxy-5-nitrobenzaldehyde and xanthine oxidase has revealed a mixed-type inhibition mechanism. nih.govnih.gov This classification indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. In this specific case, the interaction leads to a decrease in the maximal velocity (Vmax) and an increase in the Michaelis constant (Km) of the enzyme. nih.gov The inhibitory effect of DHNB on XO activity could not be reversed by the addition of reducing agents or overcome by increasing the concentration of the substrate, xanthine. nih.gov

The inhibitory mechanism of 3,4-dihydroxy-5-nitrobenzaldehyde involves a direct interaction with the molybdenum (Mo) center of the xanthine oxidase enzyme. nih.govnih.gov This interaction is crucial for its inhibitory function. It is proposed that the nitro group at the 5-position may engage in electrostatic interactions with residues near the molybdenum cofactor, thereby enhancing the binding of the inhibitor to the enzyme. nih.gov Following this interaction, DHNB is slowly oxidized by the enzyme to its corresponding carboxylic acid. nih.govnih.gov

Table 1: Xanthine Oxidase Inhibition by 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB)

Parameter Finding Citation
Inhibitor 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) nih.govnih.gov
Target Enzyme Xanthine Oxidase (XO) nih.govnih.govresearchgate.net
IC₅₀ Value 3 μM nih.govnih.govresearchgate.net
Type of Inhibition Mixed-type nih.govnih.gov
Kinetic Effect Time-dependent nih.govnih.gov
Binding Site Interacts with the molybdenum (Mo) center nih.govnih.gov
Key Structural Features Aldehyde moiety, catechol moiety, C-5 nitro group nih.govnih.gov

Xanthine Oxidase (XO) Inhibition by Derivatives (e.g., 3,4-dihydroxy-5-nitrobenzaldehyde)

Antimicrobial and Antifungal Potency of Derivatives

Derivatives originating from the this compound scaffold have demonstrated notable in vitro efficacy against a variety of microbial pathogens. ontosight.ai

Research into the antimicrobial properties of related compounds has shown significant potential. For instance, nitrocatechol chalcone (B49325) and pyrazoline derivatives have displayed antibacterial activity, particularly against Staphylococcus aureus. doaj.org Some of these derivatives exhibited potency comparable to or even exceeding that of the antibiotic tetracycline, with the most active compounds showing minimum inhibitory concentrations (MIC) as low as 0.5 µg/ml. doaj.org Similarly, aroyl hydrazone derivatives synthesized from 4-hydroxy-3-methoxy-benzaldehyde were effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.orgresearchgate.net The presence and positioning of hydroxyl groups on the aromatic ring were found to be important for enhancing this antibacterial activity. rsc.org

In the realm of antifungal research, various derivatives have also shown promise. While specific studies on this compound are part of a broader investigation into nitro-compounds, related structures have been evaluated. ontosight.airesearchgate.net For example, nitroglycerin derivatives have shown potent antifungal activity against clinical isolates of Candida albicans, including those resistant to fluconazole. nih.gov Other research has highlighted that compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) can effectively inhibit the growth of fungi such as Fusarium graminearum. nih.govnih.gov Nitro derivatives have also been tested against Candida species, with some halogenated versions showing minimum fungicidal concentrations (MFC) in the range of 15-500 µg/mL. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Selected Derivatives

Derivative Class Target Organism(s) Key Findings Citation
Nitrocatechol Chalcones/Pyrazolines Staphylococcus aureus MIC values as low as 0.5 µg/ml, more active than tetracycline. doaj.org
Aroyl Hydrazones Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa Showed notable antimicrobial activity; hydroxyl groups enhanced efficacy. rsc.orgresearchgate.net
Nitroglycerin Derivatives Candida albicans (including resistant strains) Potent antifungal activity with MICs from 18 to 72 µg/ml. nih.gov
Halogenated Nitro-derivatives Candida sp. Exhibited antifungal effects with MFCs ranging from 15-500 µg/mL. researchgate.net
2-hydroxy-4-methoxybenzaldehyde Fusarium graminearum Strong antifungal activity with a MIC of 200 μg/mL. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds, including hydroxybenzaldehydes, are recognized for their antioxidant capabilities, which are largely attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals. The presence of both hydroxyl and nitro groups on the benzene (B151609) ring of this compound suggests potential antioxidant activity. ontosight.ai

The specific arrangement and nature of substituents on the benzene ring significantly influence antioxidant efficacy. Structure-activity relationship studies on various hydroxybenzaldehydes reveal that the antioxidant mechanism can involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). nih.gov The presence of methoxy (B1213986) groups can enhance antioxidant activity. nih.gov For example, studies comparing phenolic acids showed that having more methoxyl groups generally leads to higher antioxidant activity. nih.gov However, the relative position of these groups is crucial. Research on hydroxybenzaldehydes like protocatechuic aldehyde and syringaldehyde (B56468) has demonstrated their capacity to scavenge radicals such as DPPH and ABTS. researchgate.net While the direct antioxidant activity of this compound is not extensively documented, the structural similarities to potent antioxidants suggest it may operate through similar radical scavenging pathways. ontosight.airesearchgate.net

Anti-inflammatory Modulatory Effects of Related Structures

While direct studies on the anti-inflammatory effects of this compound are limited, research on related compounds, including various aldehydes and nitrated molecules, indicates a potential for immunomodulatory activity. ontosight.aiontosight.ai Aldehydes found in essential oils have been shown to possess anti-inflammatory and sedative properties. edenbotanicals.com For example, an aldehyde-enriched fraction of grapefruit essential oil demonstrated an ability to decrease the gene expression and levels of pro-inflammatory cytokines like IL-6 and TNF-α in a lipopolysaccharide (LPS)-induced inflammation model. nih.gov

Furthermore, nitrated fatty acids, such as nitroalkene derivatives of linoleic and oleic acid, have been identified as endogenous anti-inflammatory mediators. nih.govresearchgate.net These molecules exert strong anti-inflammatory effects in macrophages by inhibiting LPS-induced inflammatory cytokine secretion and suppressing the expression of vascular cell adhesion molecule 1 (VCAM-1). nih.govresearchgate.net The mechanism for these nitrated compounds involves the post-translational modification of transcriptional regulatory proteins, suggesting that the nitro group can be a key pharmacophore for anti-inflammatory action. nih.gov Given that this compound contains both an aldehyde and a nitro group, it is plausible that it could exhibit anti-inflammatory effects through related pathways.

In vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The cytotoxic potential of this compound and its analogs has been explored against various human cancer cell lines. A methoxy derivative of resveratrol (B1683913), 3,4,5,4′-tetramethoxystilbene, showed potent activity against a panel of cancer cell lines including the human liver cancer cell line HepG2. nih.gov In a study evaluating di- and tri-hydroxybenzaldehydes, compounds were tested against human hepatoblastoma (HepG2) cells, among others, indicating the relevance of this cell line for screening benzaldehyde derivatives. nih.gov

The human breast cancer cell line MCF-7 has also been a common target for evaluating related structures. For instance, a study on thiosemicarbazones derived from various benzaldehydes investigated their in-vitro anticancer activity against MCF-7 cells. biorxiv.org Another study synthesized a chalcone derivative from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and tested its cytotoxicity against the MCF-7 cell line. researchgate.net Similarly, 7-hydroxy-3,4-dihydrocadalene, a natural product, demonstrated a reduction in MCF-7 cell viability in a concentration- and time-dependent manner. nih.gov A related compound, 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde, has been noted for its ability to inhibit the proliferation of colon and cervical cancer cells. biosynth.com

Table 1: Cytotoxicity of Related Benzaldehyde Derivatives on Cancer Cell Lines

Compound Cell Line IC50 Value (µg/mL) Activity Source
3-Methoxybenzaldehyde thiosemicarbazone MCF-7 2.743 Potent biorxiv.org
4-Nitrobenzaldehyde thiosemicarbazone MCF-7 7.081 Least Potent biorxiv.org
2'-hydroxy-2-bromo-4,5-dimethoxychalcone MCF-7 42.19 Moderate researchgate.net
Doxorubicin (Standard) MCF-7 10.61 Active researchgate.net

The importance of the hydroxyl group is also evident. The cytotoxic effect of 7-hydroxy-3,4-dihydrocadalene against MCF-7 cells was attributed to its phenolic OH group. nih.gov SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as enzyme inhibitors also highlight the importance of the hydroxy and methoxy groups for potent and selective activity. nih.gov The conversion of hydroxyl groups to methoxy groups in resveratrol analogues was found to significantly enhance potency against cancer cells while reducing effects on normal cells, suggesting that methoxylation can be a key strategy for improving selective cytotoxicity. nih.gov

Table 2: Structure-Activity Relationship Summary for Benzaldehyde Derivatives

Structural Feature Effect on Cytotoxicity Example Compound(s) Source
Methoxy Group (-OCH3) Can enhance potency 3-Methoxybenzaldehyde thiosemicarbazone, 3,4,5,4′-tetramethoxystilbene nih.govbiorxiv.org
Hydroxy Group (-OH) Can be essential for activity 7-hydroxy-3,4-dihydrocadalene nih.gov
Nitro Group (-NO2) Activity is position-dependent; can be less potent than methoxy 4-Nitrobenzaldehyde thiosemicarbazone biorxiv.org

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, a form of programmed cell death. Several distinct molecular pathways have been implicated.

One prominent mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. A methoxy derivative of resveratrol, MR-4, was found to selectively induce apoptosis in transformed cells by causing a rapid perinuclear aggregation of mitochondria. nih.gov This was accompanied by an increase in the Bax/Bcl-2 mRNA ratio and elevated levels of p53 and Bax proteins, which are key regulators of the mitochondrial pathway. nih.gov

Activation of caspases, a family of proteases that execute apoptosis, is another common mechanism. The flavonoid 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) was shown to induce apoptosis in leukemia cells through a caspase-dependent mechanism that involved the release of cytochrome c from mitochondria, the processing of multiple caspases (including caspase-3, -6, -7, and -9), and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The cell death induced by THDF was also linked to the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, some related compounds are believed to induce apoptosis through the generation of oxidative stress. nih.gov

Modulation of Receptor Systems and Associated Signaling Pathways

The unique structural characteristics of this compound, featuring a substituted benzaldehyde core, have prompted the exploration of its analogues and derivatives as modulators of key biological receptor systems. Research in pre-clinical settings has focused on the potential of these modified compounds to interact with specific receptors and their associated signaling pathways, which are implicated in a variety of pathological conditions.

Dopamine (B1211576) D₃ Receptor Antagonism/Partial Agonism by Analogues

The dopamine D₃ receptor, predominantly located in the limbic regions of the brain, is a significant target for therapeutic intervention in neuropsychiatric disorders. The development of selective D₃ receptor antagonists or partial agonists is a key area of research. nih.gov Analogues of the benzaldehyde scaffold, particularly benzamide (B126) derivatives, have been synthesized and evaluated for their affinity and selectivity for the dopamine D₃ receptor.

Studies on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives have shed light on the structure-activity relationships governing their interaction with dopamine D₂, D₃, and D₄ receptors. nih.gov It was observed that the bulk of the substituent at the 4-amino group on the benzamide nucleus plays a crucial role in determining selectivity. nih.gov For instance, the introduction of cyclopropyl, cyclobutyl, and cyclopentylcarbonyl groups at this position conferred favorable bulkiness for D₃ and D₄ affinity and selectivity over the D₂ receptor. nih.gov

One notable compound from this series, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, demonstrated high affinity for both D₃ and D₄ receptors, with Ki values of 21 nM and 2.1 nM, respectively. nih.gov This compound exhibited a 10-fold preference for the D₃ receptor over the D₂ receptor. nih.gov

Further investigations into 5,6-dimethoxy-2-(N-dipropyl)-aminoindan, an analogue derived from 3,4-dimethoxybenzaldehyde, identified it as a selective dopamine D₃ receptor antagonist. nih.gov The exploration of various N-alkyl and N-alkylaryl substitutions on the 2-aminoindan (B1194107) scaffold revealed that the di-N-propyl group was critical for achieving selective D₃ antagonism. nih.gov While substitution with N-alkylaryl or N-alkylheteroaryl groups resulted in potent D₃ binding affinity, it also increased D₂ affinity, thereby reducing the selectivity for the D₃ receptor site. nih.gov

These findings underscore the potential for developing analogues of substituted benzaldehydes as selective modulators of the dopamine D₃ receptor. The data from these studies can be summarized in the table below.

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)Dopamine D₃21 nM10-fold preference over D₂ receptor
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)Dopamine D₄2.1 nM110-fold selectivity over D₂ receptor
5,6-dimethoxy-2-(N-dipropyl)-aminoindan (PNU-99194A)Dopamine D₃-Selective D₃ receptor antagonist
N-alkylaryl/N-alkylheteroaryl substituted 2-aminoindansDopamine D₃PotentLess than 4-fold preference for D₃ over D₂

VEGFR2 Inhibition in Glioblastoma Multiforme Models by Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression, including in aggressive brain tumors like glioblastoma multiforme. nih.gov Consequently, the inhibition of VEGFR-2 signaling is a validated strategy in anticancer drug development. Derivatives based on various heterocyclic scaffolds have been investigated for their potential to inhibit VEGFR-2.

While direct studies on this compound derivatives in glioblastoma models are not extensively documented, research on other substituted aromatic compounds provides a strong rationale for exploring such derivatives. For instance, benzoxazole (B165842) derivatives have been designed and synthesized as VEGFR-2 inhibitors. nih.gov In one study, a compound featuring a 4-hydroxyphenyl group was identified as a potent VEGFR-2 inhibitor and served as a lead for further optimization. nih.gov Modifications to the terminal phenyl ring, including the introduction of electron-donating (methyl) and electron-withdrawing (nitro, acetyl) groups, were explored to enhance activity. nih.gov

One such benzoxazole derivative, compound 8d , exhibited exceptional VEGFR-2 inhibitory activity with an IC₅₀ value of 0.0554 μM, which was more potent than the standard drug sorafenib (B1663141) (IC₅₀ = 0.0782 μM). nih.gov This compound also demonstrated significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT116), and breast cancer (MCF-7). nih.gov Other derivatives, 8a and 8e , also showed potent VEGFR-2 inhibition with IC₅₀ values of 0.0579 μM and 0.0741 μM, respectively. nih.gov

The immunomodulatory effects of VEGFR inhibitors are also of interest, as some have been shown to modulate the tumor microenvironment by affecting immune cells. nih.gov For example, the VEGFR inhibitor sunitinib (B231) can reverse the accumulation of myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immune responses. nih.gov

The potent activity of these substituted aromatic compounds highlights the potential of synthesizing and evaluating derivatives of this compound for VEGFR-2 inhibition in the context of glioblastoma and other cancers.

CompoundTargetIC₅₀ (VEGFR-2)Cytotoxicity (IC₅₀) against Cancer Cell Lines
Benzoxazole derivative 8d VEGFR-20.0554 μMHepG2: 2.43 µM, HCT116: 2.79 µM, MCF-7: 3.43 µM
Benzoxazole derivative 8a VEGFR-20.0579 μM-
Benzoxazole derivative 8e VEGFR-20.0741 μM-
Sorafenib (Standard)VEGFR-20.0782 μMHepG2: 3.40 µM, HCT116: 5.30 µM, MCF-7: 4.21 µM
Compound 7b (para-methoxy substituted phenyl)VEGFR-23.45 µM-
Compound 11d (para-methoxy substituted phenyl)VEGFR-22.74 µM-

Applications in Chemical Sciences and Advanced Materials Research

Strategic Role as a Versatile Synthetic Building Block

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, also known as 5-nitrovanillin (B156571), serves as a valuable and versatile building block in organic synthesis. wikipedia.org The presence of multiple reactive sites—hydroxyl, methoxy (B1213986), nitro, and aldehyde groups—on the aromatic ring allows for a diverse range of chemical modifications. This versatility makes it a suitable starting material for constructing more complex molecules. wikipedia.org

The aldehyde group can readily participate in condensation reactions, such as the Knoevenagel condensation, to form various heterocyclic compounds. It can also be oxidized to a carboxylic acid or reduced to an alcohol, further expanding its synthetic utility. The nitro group, being electron-withdrawing, activates the benzene (B151609) ring for nucleophilic substitution reactions. Furthermore, the nitro group can be reduced to an amino group, which can then be diazotized or participate in the formation of Schiff bases and other nitrogen-containing heterocycles. researchgate.net The hydroxyl and methoxy groups can also be modified, for example, through etherification or demethylation, to yield different derivatives. wikipedia.orggoogle.com This multi-faceted reactivity makes this compound a key intermediate in the synthesis of a wide range of organic compounds. frontiersin.org

Precursor for Diverse Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound is a key component in the synthesis of various pharmaceutical and agrochemical intermediates. google.com Its derivatives have been investigated for their potential biological activities. The compound is a known precursor for the synthesis of phenethylamines and inhibitors of catechol-O-methyltransferase (COMT), which have applications in the treatment of Parkinson's disease. wikipedia.org

Demethylation of this compound leads to the formation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), a crucial intermediate for the synthesis of the COMT inhibitor entacapone. wikipedia.orggoogle.com More recent research has explored its use in synthetic routes for opicapone, another COMT inhibitor. wikipedia.org Furthermore, derivatives of this compound are being investigated for the treatment of conditions like hyperuricemia and gout. wikipedia.org The diverse reactivity of this molecule allows for the generation of a library of compounds that can be screened for various biological activities, highlighting its importance in medicinal and agricultural chemistry. frontiersin.org

Table 1: Examples of Bioactive Compounds Derived from this compound

DerivativeTarget/ApplicationReference
3,4-dihydroxy-5-nitrobenzaldehydeIntermediate for Entacapone (COMT inhibitor) google.com, wikipedia.org
3,4-dimethoxy-5-nitrobenzaldehydePrecursor for psychoactive phenethylamines wikipedia.org
1,2,4-Oxadiazole derivativesIntermediate for Opicapone (COMT inhibitor) wikipedia.org

Application in the Development of Dyes and Organic Pigments

The chromophoric properties of molecules derived from this compound make it a valuable precursor in the synthesis of dyes and organic pigments. lab-chemicals.com The presence of the nitro group, an auxochrome, and the potential to introduce other chromophoric groups through reactions of the aldehyde and hydroxyl moieties, allows for the creation of colored compounds.

A significant application lies in the synthesis of azo dyes. The nitro group can be reduced to an amine, which is then subjected to diazotization and coupled with various aromatic compounds to produce a wide range of azo dyes with different colors. The specific shade and properties of the dye can be fine-tuned by the choice of the coupling agent. Additionally, condensation reactions involving the aldehyde group can lead to the formation of other classes of colored compounds.

Contribution to Organic Electronics and Functional Materials Science

The molecular structure of this compound and its derivatives makes them interesting candidates for the development of functional organic materials. The aromatic ring system, coupled with electron-withdrawing (nitro) and electron-donating (hydroxyl, methoxy) groups, can impart specific electronic properties to larger molecules and polymers.

Derivatives of this compound can be incorporated into polymeric backbones or used as building blocks for the synthesis of organic semiconductors, conducting polymers, and other materials for electronic applications. The ability to tune the electronic properties through chemical modification of the functional groups is a key advantage in designing materials with desired characteristics for use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Design and Synthesis of Advanced Ligands for Coordination Chemistry

This compound is a highly effective precursor for the synthesis of sophisticated ligands, particularly Schiff base ligands, for applications in coordination chemistry. researchgate.net Schiff bases are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. researchgate.netresearchgate.net

These resulting Schiff base ligands are often bidentate or tridentate and can form stable complexes with a variety of transition metal ions. researchgate.net The coordination properties of these ligands can be systematically altered by modifying the substituent on the amine used in the condensation reaction. researchgate.net The resulting metal complexes have been studied for their catalytic activity, magnetic properties, and potential biological applications. nih.gov

Table 2: Synthesis of Schiff Bases from this compound

Amine ReactantResulting Schiff BaseReference
Haloanilines4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol researchgate.net, researchgate.net
4-amino-3-hydroxybenzoic acid3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid semanticscholar.org

Development of Luminescent and Fluorescent Materials from Derivatives

Derivatives of this compound have shown promise in the development of luminescent and fluorescent materials. researchgate.net The synthesis of Schiff bases from this compound and various haloanilines has yielded products with notable fluorescence properties. researchgate.net

These fluorescent materials are of interest for a range of applications, including as probes in biological imaging and as components in sensing technologies. The fluorescence characteristics, such as excitation and emission wavelengths, can be tuned by altering the chemical structure of the derivative, particularly the nature of the substituent introduced through the Schiff base formation. researchgate.net For instance, the reaction with different haloanilines can lead to shifts in the fluorescence spectra of the resulting compounds. researchgate.net

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, and how should conflicting spectral data be addressed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro N-O stretches at ~1500–1350 cm⁻¹). Conflicting data between NMR and IR can arise from impurities or tautomerism; recrystallization in methanol (a common solvent for nitrobenzaldehydes ) followed by high-resolution mass spectrometry (HRMS) can resolve discrepancies. UV-Vis spectroscopy may also corroborate conjugation effects from electron-withdrawing groups.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Ensure local exhaust ventilation to avoid inhalation of fine particles. In case of skin contact, wash immediately with water for 15 minutes and remove contaminated clothing. Store in a tightly sealed container in a cool, dry area away from ignition sources, as aldehydes are often air-sensitive . Emergency eyewash stations and safety showers must be accessible.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT methods, such as the B3LYP hybrid functional with a 6-31G(d) basis set, can model the compound’s electronic structure. Calculate frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing effect lowers HOMO energy, reducing aromatic ring reactivity. Solvent effects (e.g., methanol) can be incorporated using the polarizable continuum model (PCM). Validate results against experimental UV-Vis spectra to refine computational parameters.

Q. What are the best practices for determining the crystal structure of this compound using software like SHELX?

  • Methodological Answer : Collect high-resolution X-ray diffraction data (resolution ≤ 0.8 Å). Use SHELXT for structure solution via dual-space algorithms, followed by SHELXL for refinement. Challenges include disorder in methoxy or nitro groups; apply restraints (e.g., DFIX for bond distances) and check for twinning using the PLATON toolkit. Hydrogen bonding networks involving the hydroxyl and aldehyde groups require careful modeling of thermal displacement parameters.

Q. How does the presence of electron-withdrawing groups (e.g., nitro) influence the chemical stability and reactivity of this compound?

  • Methodological Answer : The nitro group at the 5-position deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxyl group. Kinetic studies under acidic/basic conditions can quantify stabilization effects. Monitor degradation via HPLC under varying temperatures to assess thermal stability. Nitro groups may also participate in redox reactions; cyclic voltammetry can identify reduction potentials.

Q. What methodologies are employed to resolve discrepancies between experimental and computational data for nitro-substituted benzaldehydes?

  • Methodological Answer : Cross-validate NMR chemical shifts with gauge-including atomic orbital (GIAO) DFT calculations. For vibrational spectra, compare experimental IR frequencies with scaled DFT results (scaling factor ~0.96). If crystallographic data conflicts with computational geometry (e.g., dihedral angles), check for crystal packing effects or solvent interactions. Use Mercury software to overlay experimental and optimized structures.

Q. In the context of X-ray crystallography, what challenges arise when analyzing the molecular packing of this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include weak diffraction due to small crystal size and overlapping peaks from planar stacking. Optimize crystal growth via slow evaporation in methanol/water mixtures. Use OLEX2 for reciprocal-space refinement to handle partial occupancy or disorder. Hydrogen-bonding interactions (e.g., hydroxyl-aldehyde) may require neutron diffraction for precise proton positioning.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

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